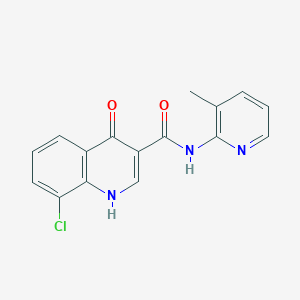

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The specific synthesis pathway for “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on the starting materials and the specific conditions under which the reaction is carried out.Molecular Structure Analysis

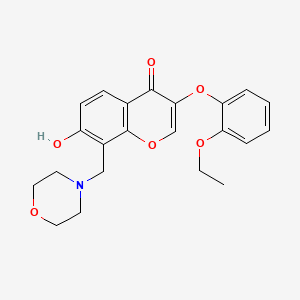

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would have additional functional groups attached to this basic structure, including a chlorine atom, a hydroxy group, and a carboxamide group.Chemical Reactions Analysis

Quinoline and its derivatives participate in a wide range of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, reduction reactions, and oxidation reactions . The specific reactions that “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on its specific structure. In general, quinoline is a colorless liquid that is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Applications De Recherche Scientifique

Anticancer Activity

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has shown promising results in the field of oncology. Its structure allows it to interact with DNA and inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, making it a potential candidate for developing new anticancer drugs .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Neuroprotective Effects

Research has indicated that 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide can act as a neuroprotective agent. It has the potential to protect neurons from oxidative stress and other neurotoxic conditions, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has shown antiviral properties, particularly against viruses such as HIV and hepatitis. Its mechanism involves inhibiting viral replication, which could be harnessed to develop new antiviral therapies .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT.

These diverse applications highlight the versatility and potential of 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide in various fields of scientific research and medicine.

If you have any more questions or need further details on any of these applications, feel free to ask!

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline Research and Reviews: Journal of Chemistry Recent advances in the synthesis of biologically and pharmaceutically active quinoline derivatives : Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs : 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles : Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline

Mécanisme D'action

Safety and Hazards

Orientations Futures

Quinoline and its derivatives have a wide range of applications in the fields of medicinal chemistry and drug discovery . Future research could focus on exploring the potential biological activities of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” and developing efficient methods for its synthesis.

Propriétés

IUPAC Name |

8-chloro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9-4-3-7-18-15(9)20-16(22)11-8-19-13-10(14(11)21)5-2-6-12(13)17/h2-8H,1H3,(H,19,21)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRNZNLYWMSFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)